4-Chloro-5-nitrophthalic acid

Regioselective nitration Dye intermediate synthesis Electrophilic aromatic substitution

4-Chloro-5-nitrophthalic acid (CAS 35010-28-7; also referenced as 20283-43-0) is a disubstituted phthalic acid derivative bearing a chlorine atom at the 4-position and a nitro group at the 5-position on the benzene ring. It belongs to the class of halogenated nitro-aromatic dicarboxylic acids, which serve as key intermediates in dye, pigment, and pharmaceutical synthesis.

Molecular Formula C8H4ClNO6
Molecular Weight 245.57 g/mol
Cat. No. B8127440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-nitrophthalic acid
Molecular FormulaC8H4ClNO6
Molecular Weight245.57 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1[N+](=O)[O-])Cl)C(=O)O)C(=O)O
InChIInChI=1S/C8H4ClNO6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10(15)16/h1-2H,(H,11,12)(H,13,14)
InChIKeyHGBXVOWZWDAOFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-nitrophthalic Acid – Procurement-Relevant Chemical Identity and Baseline Properties


4-Chloro-5-nitrophthalic acid (CAS 35010-28-7; also referenced as 20283-43-0) is a disubstituted phthalic acid derivative bearing a chlorine atom at the 4-position and a nitro group at the 5-position on the benzene ring [1]. It belongs to the class of halogenated nitro-aromatic dicarboxylic acids, which serve as key intermediates in dye, pigment, and pharmaceutical synthesis. The compound has a molecular formula of C₈H₄ClNO₆, a molecular weight of 245.57 g·mol⁻¹, and a computed LogP (XLogP3-AA) of 1.4, reflecting moderate lipophilicity conferred by the chlorine substituent [1]. Its topological polar surface area (TPSA) is 120 Ų [1]. These properties position it between the more polar 4-nitrophthalic acid and the more lipophilic 4-chlorophthalic acid.

Why 4-Chloro-5-nitrophthalic Acid Cannot Be Casually Replaced by 4-Nitrophthalic or 4-Chlorophthalic Acid


The co-occurrence of an electron-withdrawing chlorine atom para to one carboxyl group and a strongly electron-withdrawing nitro group ortho to the other creates a unique electronic and steric environment that cannot be replicated by mono-substituted analogs. Nitration of phthalic anhydride yields an approximately 50:50 mixture of 3- and 4-nitrophthalic acids, whereas nitration of 4-chlorophthalic acid directs the incoming nitro group predominantly to the 5-position due to the combined directing effects of the chlorine and carboxylic acid substituents [1]. The resulting 4-chloro-5-nitro substitution pattern provides a distinct reactivity profile for downstream transformations—such as Friedel-Crafts condensation with aromatic hydrocarbons to yield 2-aroyl-4-chloro-5-nitrobenzoic acids, which are direct precursors to anthraquinone dyes [2]. Neither 4-nitrophthalic acid nor 4-chlorophthalic acid alone provides this specific regiochemical template.

Quantitative Differentiation of 4-Chloro-5-nitrophthalic Acid from Its Closest Analogs


Nitration Regioselectivity: 4-Chlorophthalic Acid vs. Phthalic Anhydride

Nitration of unsubstituted phthalic anhydride yields an approximately 50:50 mixture of 3-nitrophthalic acid and 4-nitrophthalic acid, necessitating tedious isomer separation that depresses the effective yield of either isomer to well below 50% [1]. In contrast, nitration of 4-chlorophthalic acid proceeds with high regioselectivity for the 5-position due to the combined ortho/para-directing effects of the chlorine substituent and the meta-directing carboxylic acid groups, delivering predominantly 4-chloro-5-nitrophthalic acid as a single regioisomer. This regiochemical fidelity eliminates the need for isomer separation and improves atom economy for downstream dye manufacturing [2].

Regioselective nitration Dye intermediate synthesis Electrophilic aromatic substitution

Computed Lipophilicity (XLogP3) of 4-Chloro-5-nitrophthalic Acid vs. 4-Chlorophthalic Acid

The computed XLogP3-AA value for 4-chloro-5-nitrophthalic acid is 1.4 [1], compared to an XLogP3 of 2.4 for 4-chlorophthalic acid [2]. The ~1.0 log-unit decrease in lipophilicity reflects the introduction of the polar nitro group, which reduces membrane permeability potential while improving aqueous solubility relative to the chloro-only analog. This intermediate lipophilicity may be advantageous for applications requiring balanced solubility and organic-phase reactivity.

Lipophilicity LogP Physicochemical property

pKa of 4-Nitrophthalic Acid vs. 3-Nitrophthalic Acid as Framework for Predicting 4-Chloro-5-nitro Analog Acidity

Experimentally determined pK₁ values for 4-nitrophthalic acid and 3-nitrophthalic acid are 2.11 and 1.88, respectively (at 25 °C) . The lower pK₁ of the 3-nitro isomer reflects the stronger electron-withdrawing effect when the nitro group is conjugated with the carboxyl group at the ortho position. By class-level inference, 4-chloro-5-nitrophthalic acid—bearing a nitro group conjugated with the 2-carboxyl group—is expected to exhibit enhanced acidity relative to 4-nitrophthalic acid (pK₁ 2.11), though direct experimental measurement is not available in the current literature.

Acid dissociation constant pKa Electronic effects

Best Application Scenarios for 4-Chloro-5-nitrophthalic Acid Based on Quantitative Evidence


Synthesis of Anthraquinone Dye Intermediates via Friedel-Crafts Condensation

Patent US2027955 explicitly demonstrates that 4-chloro-5-nitrophthalic anhydride condenses with benzene or naphthalene under Friedel-Crafts conditions (AlCl₃ catalyst, 60 °C) to yield 2-aroyl-4-chloro-5-nitrobenzoic acids in reproducible yields (6–7 parts product from 3–5 parts anhydride) [1]. Subsequent reduction of the nitro group yields 2-aroyl-4-chloro-5-aminobenzoic acids, which cyclize to 2-amino-3-chloro-anthraquinone—a valuable dye intermediate. This specific synthetic sequence is enabled by the unique 4-chloro-5-nitro substitution pattern and cannot be executed with 4-nitrophthalic or 4-chlorophthalic anhydride alone.

Building Block for Heterocyclic Pharmaceuticals Requiring Orthogonal Functionalization

The presence of both a nitro group (reducible to amine) and a chlorine atom (available for nucleophilic aromatic substitution or cross-coupling) on the same phthalic acid scaffold enables sequential, orthogonal derivatization. This dual functionality is not available in 4-nitrophthalic acid (lacks chlorine) or 4-chlorophthalic acid (lacks nitro). The computed LogP of 1.4 [2] suggests adequate aqueous solubility for solution-phase chemistry while retaining sufficient organic-phase partitioning for extraction workup.

Regioselective Synthesis Where Isomer Purity Is Critical

Unlike nitration of phthalic anhydride—which produces an ~50:50 mixture of 3- and 4-nitrophthalic acids requiring separation [3]—nitration of 4-chlorophthalic acid proceeds with high regioselectivity for the 5-position. This makes 4-chloro-5-nitrophthalic acid the preferred starting material when isomerically pure product is required without chromatographic or fractional crystallization steps, reducing both processing time and solvent consumption at scale.

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